

Performance of C84 Isomers in Photovoltaic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fullerene-C84	
Cat. No.:	B1180186	Get Quote

A critical analysis of the available experimental data reveals that while the separation and characterization of C84 fullerene isomers are well-documented, their comparative performance in photovoltaic devices remains a largely unexplored area of research. This guide synthesizes the limited existing data on C84-based solar cells and discusses the potential impact of isomerism on device efficiency, drawing parallels from studies on other higher fullerene derivatives.

Executive Summary

The investigation into the application of different C84 isomers as electron acceptor materials in organic and perovskite solar cells is still in its nascent stages. To date, only one study has reported the fabrication and performance of a photovoltaic device utilizing a derivative of C84, specifically a phenyl-C85-butyric acid methyl ester ([1]PCBM), which was synthesized as a mixture of three major isomers. This pioneering work provides a foundational data point but highlights the significant gap in our understanding of how individual C84 isomers influence key photovoltaic parameters. This guide presents the performance data from this singular study, details the experimental protocol, and, supported by a broader review of fullerene isomer effects, discusses the anticipated variations in performance among different C84 isomers.

Performance Data of C84 Derivatives in Photovoltaic Devices

The following table summarizes the reported performance of a bulk heterojunction (BHJ) organic solar cell employing a mixture of[1]PCBM isomers as the electron acceptor and poly(2-methoxy-5-(3',7'-dimethyloctyloxy)-p-phenylene vinylene) (MDMO-PPV) as the electron donor.

Acceptor Material	Donor Material	Device Architect ure	Power Conversi on Efficiency (PCE)	Open- Circuit Voltage (VOC)	Short- Circuit Current Density (JSC)	Fill Factor (FF)
[1]PCBM (mixture of 3 major isomers)	MDMO- PPV	Bulk Heterojunct ion	0.25%[2]	Not Reported	Not Reported	Not Reported

It is crucial to note that the reported PCE of 0.25% is significantly lower than that achieved with more common fullerene derivatives like PC61BM and PC71BM.[2] The study attributes this to factors such as low solubility and potential issues with charge transport.[2]

The Impact of Isomerism on Photovoltaic Performance

While specific comparative data for C84 isomers is unavailable, research on other fullerene derivatives, such as those of C60 and C70, has demonstrated that the isomeric purity of the acceptor material can significantly influence the performance of photovoltaic devices.[3] A comprehensive review on this topic highlights that isomerically pure fullerene derivatives often, though not always, lead to higher power conversion efficiencies compared to their mixed-isomer counterparts.[3]

The primary reasons for this performance variation are attributed to differences in:

Molecular Packing and Morphology: The geometry of different isomers affects how they pack
in the solid state and their miscibility with the donor polymer in a bulk heterojunction.[3] This,
in turn, influences the morphology of the active layer, which is critical for efficient charge
separation and transport.

• Energy Levels: While the differences in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels among isomers may not be the dominant factor, they can still play a role in determining the open-circuit voltage (VOC) of the device.[3]

Therefore, it is highly probable that the photovoltaic performance of devices employing different, purified C84 isomers will vary. Isolating and characterizing the performance of individual C84 isomers, such as the most abundant D2d and D2 forms, is a critical next step for the field.

Experimental Protocols

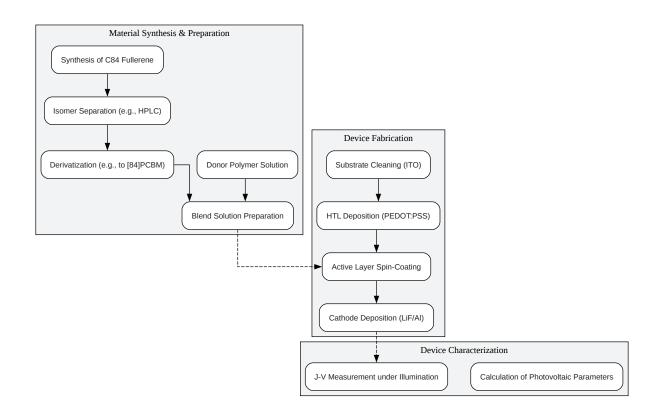
The following section details the methodology used in the fabrication and characterization of the MDMO-PPV:[1]PCBM bulk heterojunction solar cell, as reported in the literature.[2]

Device Fabrication

- Substrate Preparation: Glass substrates coated with indium tin oxide (ITO) were used as the transparent anode.
- Hole Transport Layer Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) was spin-coated onto the ITO-coated glass substrates to serve as the hole transport layer.
- Active Layer Deposition: A blend of MDMO-PPV (donor) and[1]PCBM (acceptor) in a 1:4
 weight ratio was dissolved in 1-chloronaphthalene. This solution was then spin-coated on top
 of the PEDOT:PSS layer to form the photoactive bulk heterojunction layer.
- Cathode Deposition: A layer of Lithium Fluoride (LiF) followed by Aluminum (Al) was thermally evaporated under high vacuum to form the cathode.

Device Characterization

The current density-voltage (J-V) characteristics of the fabricated devices were measured under simulated AM1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).



Check Availability & Pricing

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of C84-based organic solar cells.

Click to download full resolution via product page

Fabrication and characterization workflow for C84-based solar cells.

Future Outlook

The field of C84-based photovoltaics is in its infancy. The limited data available suggests that significant material and device engineering will be required to improve performance. A crucial avenue for future research will be the systematic investigation of individual, purified C84 isomers and their derivatives as electron acceptors. This will enable a deeper understanding of the structure-property relationships and guide the rational design of more efficient C84-based photovoltaic devices. Researchers in materials science and drug development can leverage the unique electronic properties of specific C84 isomers for various applications, but a more thorough understanding of their performance in optoelectronic devices is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Isomer Effects of Fullerene Derivatives on Organic Photovoltaics and Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Performance of C84 Isomers in Photovoltaic Devices: A
 Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1180186#comparing-the-performance-of-c84isomers-in-photovoltaic-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com